molecular formula C15H24ClNO2 B2431331 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 855691-00-8

6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2431331
CAS No.: 855691-00-8
M. Wt: 285.81
InChI Key: TWWFAXKOIMTBIC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the linear formula C11H15NO2 · HCl . It is a derivative of tetrahydroisoquinoline, a type of alkaloid widely distributed in nature and known for its diverse broad-spectrum biological activity .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core, which is a common structure in many natural and synthetic molecules . This core is considered a ‘privileged scaffold’ in medicinal chemistry, meaning it is a recurrent structural component in molecules with diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form an amine derivative . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .

Scientific Research Applications

Neuroprotective and Therapeutic Applications

  • Tetrahydroisoquinolines in Therapeutics: Tetrahydroisoquinoline derivatives, which are structurally related to 6,7-Dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been studied extensively for their therapeutic potential. Particularly, these compounds have been acknowledged for their notable success in the area of drug discovery for cancer and central nervous system (CNS) disorders. They are considered promising candidates for treating various infectious diseases such as malaria, tuberculosis, HIV-infection, and more, owing to their unique mechanism of action (Singh & Shah, 2017).
  • 1metiq's Neuroprotective, Antiaddictive, and Antidepressant Properties: A specific tetrahydroisoquinoline, 1metiq, present in the mammalian brain, has been identified to exhibit neuroprotective, antiaddictive, and antidepressant-like activity. It's suggested that the therapeutic effects of 1metiq could be related to the gentle activation of the monoaminergic system in the brain, combined with the inhibition of MAO-dependent oxidation and the reduction of glutamate system activity (Antkiewicz‐Michaluk et al., 2018).

Antioxidant Applications

  • Antioxidant Properties of Ethoxyquin Analogues: Ethoxyquin and its analogues, similar in structure to this compound, have been recognized for their significant antioxidant properties, particularly in the protection of polyunsaturated fatty acids in fish meal. This review highlights the efficacy of these compounds as antioxidants and their role in the stabilization of certain products (de Koning, 2002).

Molecular Mechanisms and Pharmacological Effects

  • Imiquimod and Its Analogues: Imiquimod and its analogues, structurally related to this compound, are known for their immune-modifying effects. These compounds activate the immune system through localized induction of cytokines and have been employed in treating various cutaneous diseases. Their pharmacological effects and potential applications in treating skin disorders and infections underline their significance in medicinal chemistry (Syed, 2001).

Properties

IUPAC Name

6,7-dimethoxy-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13;/h8-10,13,16H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFAXKOIMTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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